molecular formula C5H7N3O B1296626 N-(1H-Imidazol-2-yl)acetamide CAS No. 52737-49-2

N-(1H-Imidazol-2-yl)acetamide

Cat. No. B1296626
CAS RN: 52737-49-2
M. Wt: 125.13 g/mol
InChI Key: VBMWKMUTTTVHTM-UHFFFAOYSA-N
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Description

“N-(1H-Imidazol-2-yl)acetamide” is a compound with the molecular formula C5H7N3O . It is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

The synthesis of imidazole derivatives, including “N-(1H-Imidazol-2-yl)acetamide”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “N-(1H-Imidazol-2-yl)acetamide” consists of an imidazole ring attached to an acetamide group . The imidazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with various properties make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

“N-(1H-Imidazol-2-yl)acetamide” has a molecular weight of 125.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 57.8 Ų .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . This suggests that “N-(1H-Imidazol-2-yl)acetamide” and other imidazole derivatives have potential for future research and development.

Mechanism of Action

Target of Action

N-(1H-Imidazol-2-yl)acetamide is a synthetic compound that is similar in structure to imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Action Environment

These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

N-(1H-imidazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)8-5-6-2-3-7-5/h2-3H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMWKMUTTTVHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339682
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Imidazol-2-yl)acetamide

CAS RN

52737-49-2
Record name N-(1H-Imidazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What synthetic advantages do microwave-assisted protocols offer in the synthesis of N-(1H-imidazol-2-yl)acetamide derivatives?

A1: Traditional methods for synthesizing di- and monosubstituted 2-aminoimidazoles, which serve as precursors to N-(1H-imidazol-2-yl)acetamides, often require lengthy reaction times. Microwave-assisted protocols offer a significant advantage by dramatically reducing reaction times, as demonstrated in a study where the overall synthesis was shortened to 20 minutes compared to 48 hours using conventional methods []. This accelerated synthesis is particularly beneficial for high-throughput screening and drug discovery efforts.

Q2: How can N-(1H-imidazol-2-yl)acetamide derivatives be used in the context of drug discovery targeting inhibitor of apoptosis proteins (IAP)?

A2: N-(1H-imidazol-2-yl)acetamides, specifically aryl-N-(1H-imidazol-2-yl)acetamides, have shown promise as non-peptidic binders to the BIR3 domain of cellular IAP (cIAP) proteins []. IAPs are involved in regulating cell death and have emerged as potential targets in cancer therapy. The discovery of small molecule inhibitors like these aryl-N-(1H-imidazol-2-yl)acetamides represents a potential avenue for developing novel cancer therapeutics.

Q3: Can you describe the role of N-(1H-imidazol-2-yl)acetamide derivatives in the enantioselective synthesis of natural products?

A3: N-(1H-imidazol-2-yl)acetamides serve as valuable intermediates in the synthesis of natural products, exemplified by their use in synthesizing the 2-aminoimidazole side-chain of dragmacidin D []. Dragmacidins are marine natural products with notable biological activities. The development of enantioselective synthetic routes, as demonstrated in this case, is crucial for accessing these complex molecules with defined stereochemistry, ultimately contributing to our understanding of their biological properties and therapeutic potential.

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